((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine
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Overview
Description
((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine is a chemical compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-2-nitrophenyl ring and a 3-phenylpropylamine moiety. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is ((4-Amino-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine.
Scientific Research Applications
((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine is used in various scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. The nitro group can also participate in redox reactions, affecting the redox state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- ((4-Chloro-2-nitrophenyl)sulfonyl)methylamine
- ((4-Chloro-2-nitrophenyl)sulfonyl)ethylamine
- ((4-Chloro-2-nitrophenyl)sulfonyl)butylamine
Uniqueness
((4-Chloro-2-nitrophenyl)sulfonyl)(3-phenylpropyl)amine is unique due to the presence of the 3-phenylpropylamine moiety, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
4-chloro-2-nitro-N-(3-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-13-8-9-15(14(11-13)18(19)20)23(21,22)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVACYWIHPSJIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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